molecular formula C15H9F3N2O B14966208 (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one CAS No. 61294-07-3

(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B14966208
CAS No.: 61294-07-3
M. Wt: 290.24 g/mol
InChI Key: BNSKFCOAYKYHCS-UHFFFAOYSA-N
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Description

(3Z)-3-{[3-(Trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a methylidene oxindole derivative characterized by a trifluoromethylphenylimino substituent at the 3-position of the indole-2-one core. This compound belongs to a class of Schiff base analogs synthesized via condensation reactions between oxindole derivatives and aromatic amines or aldehydes . The Z-configuration of the imino group is critical for its structural and electronic properties, as it influences molecular packing and biological interactions .

Properties

CAS No.

61294-07-3

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]imino-1H-indol-2-one

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)20-14(13)21/h1-8H,(H,19,20,21)

InChI Key

BNSKFCOAYKYHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC(=C3)C(F)(F)F)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-(trifluoromethyl)aniline with isatin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino-indolone structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxo-indolone derivatives.

    Reduction: Formation of amine-indolone derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The position of substituents (e.g., meta vs. para) significantly impacts electronic properties. For example, the meta-CF₃ group in the target compound may induce steric hindrance compared to para-substituted analogs .
  • Electron-withdrawing groups (Cl, NO₂, CF₃) enhance stability and binding to hydrophobic pockets in biological targets, while electron-donating groups (e.g., OMe in ) reduce reactivity .
  • Bulkier substituents (e.g., ferrocene, piperazine) improve solubility but may reduce membrane permeability .

Key Findings :

  • Solvent choice (ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) influence reaction efficiency and isomer purity .
  • Z/E isomer separation is achievable via preparative chromatography, as demonstrated for ferrocene-substituted oxindoles .

Key Findings :

  • Trifluoromethyl groups improve antiviral activity, likely due to enhanced hydrophobic interactions .
  • Ferrocene-substituted analogs show dual functionality: redox activity and kinase inhibition .
  • Nitro and piperazine groups correlate with antioxidant and antimicrobial effects, respectively .

Pharmacological and Toxicological Profiles

  • Cytotoxicity : Methylol derivatives of indol-2-one exhibit reduced toxicity compared to parent compounds, making them viable for in vivo studies .
  • Solubility : Esterified derivatives (e.g., acetate in ) show improved bioavailability due to enhanced lipophilicity .

Biological Activity

(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a complex organic compound notable for its unique structural features, including an indole moiety and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula: C15H9F3N2O
  • Molecular Weight: 320.26 g/mol
  • IUPAC Name: (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities. The specific biological activity of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one requires further investigation; however, preliminary studies suggest potential in the following areas:

  • Anticancer Activity
    • Similar indole derivatives have shown significant activity against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of tyrosine kinases, which are critical in cancer cell proliferation.
  • Antimicrobial Properties
    • Compounds with indole structures have exhibited antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance these effects by increasing membrane permeability.

Anticancer Studies

A study on related indole derivatives demonstrated that compounds with trifluoromethyl substitutions inhibited cancer cell growth significantly. For instance, derivatives similar to (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one showed IC50 values in the low micromolar range against HT-29 colon cancer cells .

Antimicrobial Activity

Research has shown that indole-based compounds can disrupt bacterial membrane integrity. A derivative of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one was tested against Staphylococcus aureus and exhibited significant inhibitory effects at concentrations as low as 10 µg/mL .

The mechanism of action for (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example:

  • Tyrosine Kinase Inhibition: Similar compounds have been shown to inhibit tyrosine kinases, leading to reduced proliferation of cancer cells.
  • Membrane Disruption: The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, enhancing antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ht-2157C18H16F3NStudied for anticancer properties
5-Bromo derivativeC15H8BrF3N2OEnhanced biological activity through bromine substitution
4-Chloro derivativeC15H8ClF3N2OAltered pharmacokinetics and receptor interactions

The unique combination of functional groups in (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one may confer distinct biological activities compared to these similar compounds .

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